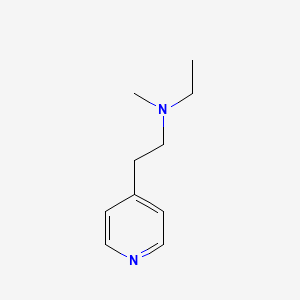
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride is a synthetic organic compound with a molecular formula of C13H20ClNO It is a derivative of phenylbutanol and contains an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylbutanol and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium on carbon (Pd/C) or other hydrogenation catalysts.
Hydrogenation: The key step in the synthesis is the hydrogenation of the intermediate compound, which involves the addition of hydrogen to the double bond in the presence of the catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as halides, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate signaling pathways related to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Isopropylamino)-4-phenyl-2-butanol hydrochloride can be compared with other similar compounds, such as:
Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Propranolol Hydrochloride: A beta-blocker used to treat high blood pressure and prevent heart attacks.
Phenylephrine Hydrochloride: A selective alpha-1 adrenergic receptor agonist used as a decongestant.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of an isopropylamino group with a phenylbutanol backbone makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
22820-57-1 |
|---|---|
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
(2-hydroxy-4-phenylbutyl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)14-10-13(15)9-8-12-6-4-3-5-7-12;/h3-7,11,13-15H,8-10H2,1-2H3;1H |
Clé InChI |
AMGCRUQHQDQXOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH2+]CC(CCC1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)




![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)








